Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate
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Overview
Description
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the chemical formula [(C₅H₅)Ru(CH₃CN)₃]PF₆. It is a yellow-brown solid that is soluble in polar organic solvents . This compound is widely used in coordination chemistry as a source of RuCp⁺ for further derivatization and in organic synthesis as a homogeneous catalyst .
Preparation Methods
The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves a two-step process starting from (benzene)ruthenium dichloride dimer .
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First Step: : The cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ \text{[(C₆H₆)RuCl₂]₂ + 2 TlCp + 2 NH₄PF₆ → 2 [Cp(C₆H₆)Ru]PF₆ + 2 TlCl + 2 NH₄Cl} ]
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Second Step: : Photochemical displacement of the benzene ligand is carried out, which is replaced by three equivalents of acetonitrile (MeCN): [ \text{[Cp(C₆H₆)Ru]PF₆ + 3 MeCN → [CpRu(NCMe)₃]PF₆ + C₆H₆} ]
Chemical Reactions Analysis
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:
Regioselective and Stereoselective Dehydrative Allylation: This reaction involves the allylation of nucleophiles under dehydrative conditions.
O-H Insertion and Condensation Reactions: These reactions involve the insertion of the compound into O-H bonds and subsequent condensation.
Hydrosilylation: This reaction involves the addition of hydrosilanes to unsaturated organic compounds.
Decarboxylative Allylic Etherification: This reaction involves the formation of allylic ethers through decarboxylation.
Claisen Rearrangement: This reaction involves the rearrangement of unactivated allyl vinyl ethers.
Scientific Research Applications
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η⁵ manner to the Ru(II) center, which facilitates various catalytic processes . The compound enables C-C bond formation and promotes cycloadditions by acting as a source of RuCp⁺ .
Comparison with Similar Compounds
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds such as:
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
- Dichloro(p-cymene)ruthenium(II) dimer
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
These compounds share similar catalytic properties but differ in their specific ligands and reaction conditions. Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its specific combination of acetonitrile and cyclopentadienyl ligands, which provide distinct reactivity and selectivity in catalytic processes.
Properties
Molecular Formula |
C11H14F6N3PRu |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-3H,4H2;3*1H3;;/q-1;;;;-1;+2 |
InChI Key |
YZNUXQUPLOQQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
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